molecular formula C10H17BrO2 B1323691 8-Acetoxy-2-bromo-octene CAS No. 731773-24-3

8-Acetoxy-2-bromo-octene

Cat. No.: B1323691
CAS No.: 731773-24-3
M. Wt: 249.14 g/mol
InChI Key: QGDPXGXDTUGITR-UHFFFAOYSA-N
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Description

8-Acetoxy-2-bromo-octene is an organic compound belonging to the family of alkenes. It is characterized by the presence of an acetoxy group and a bromine atom attached to an octene backbone. This compound is synthesized for various research purposes and has applications in multiple fields, including medical, environmental, and industrial research.

Scientific Research Applications

8-Acetoxy-2-bromo-octene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetoxy-2-bromo-octene typically involves the bromination of 8-acetoxy-octene. This can be achieved through the addition of bromine (Br2) to the double bond of 8-acetoxy-octene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent quality control measures to ensure the purity and consistency of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Acetoxy-2-bromo-octene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 8-acetoxy-octanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 8-acetoxy-octene.

    Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: 8-Acetoxy-octanol.

    Elimination: 8-Acetoxy-octene.

    Oxidation: 8-Acetoxy-octanoic acid.

Mechanism of Action

The mechanism of action of 8-Acetoxy-2-bromo-octene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. These interactions can lead to the formation of various products that may exhibit biological or chemical activities .

Comparison with Similar Compounds

Similar Compounds

    8-Acetoxy-octene: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-octene: Lacks the acetoxy group, limiting its applications in oxidation reactions.

    8-Acetoxy-2-chloro-octene: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.

Uniqueness

8-Acetoxy-2-bromo-octene is unique due to the presence of both the acetoxy and bromine functional groups, which confer distinct reactivity patterns and make it a versatile compound for various chemical transformations and research applications .

Properties

IUPAC Name

7-bromooct-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDPXGXDTUGITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641240
Record name 7-Bromooct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-24-3
Record name 7-Bromooct-7-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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